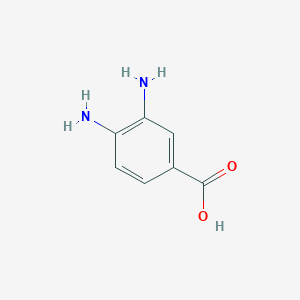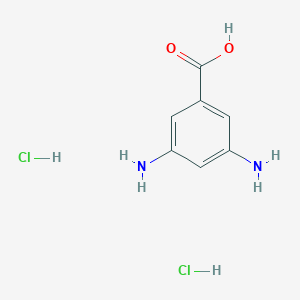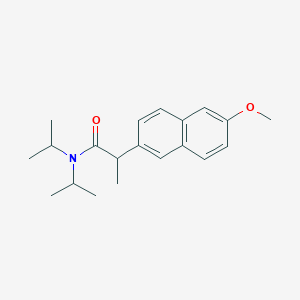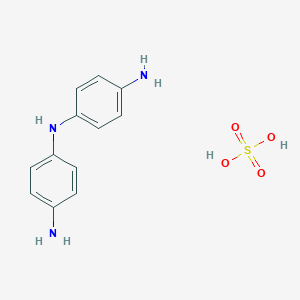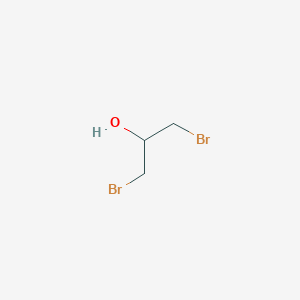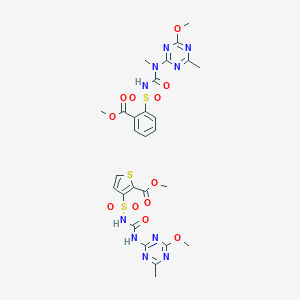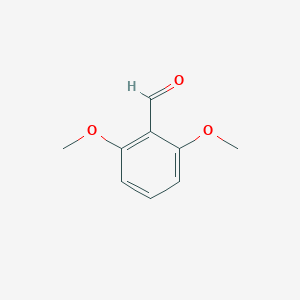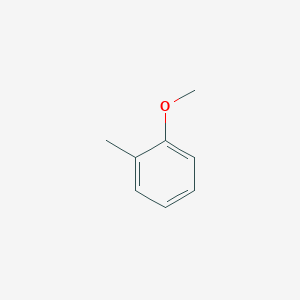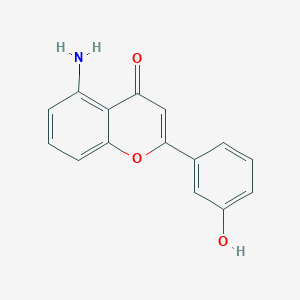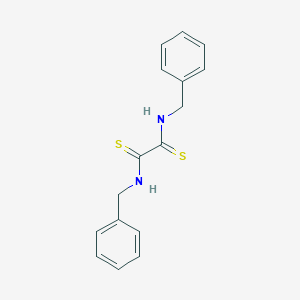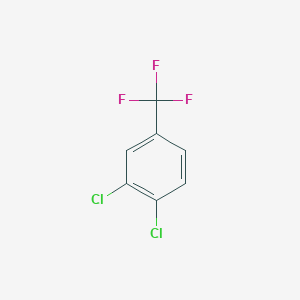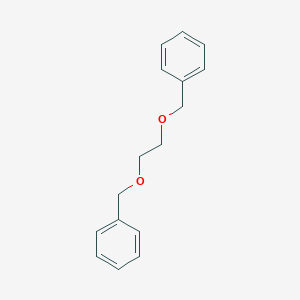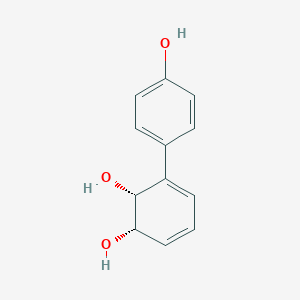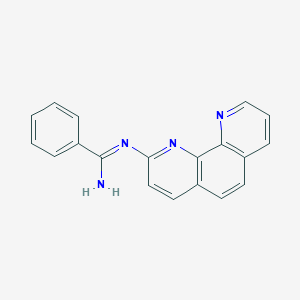
N'-(1,10-phenanthrolin-2-yl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide, also known as Phen-DC3, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
Mecanismo De Acción
The mechanism of action of N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide is not fully understood. However, it is known to bind selectively to zinc ions, forming a stable complex. This complex can then interact with various enzymes and proteins, altering their activity and function. It has been suggested that the anti-cancer properties of N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide may be due to its ability to disrupt zinc-dependent processes in cancer cells.
Efectos Bioquímicos Y Fisiológicos
N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of zinc-dependent enzymes, such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. It has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, it has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide in lab experiments is its high selectivity for zinc ions. This makes it a valuable tool for studying zinc homeostasis in cells and tissues. However, one limitation of using this compound is its potential toxicity. It has been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide. One area of research is the development of new fluorescent probes based on this compound. These probes could be used to detect and measure the concentration of other metal ions in biological samples. Another area of research is the development of new therapeutic agents based on this compound. These agents could be used to treat various diseases, including cancer and inflammatory diseases. Finally, further studies are needed to understand the mechanism of action of N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide and to determine its potential toxicity in vivo.
Métodos De Síntesis
The synthesis of N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide involves the reaction of 2,9-dimethyl-1,10-phenanthroline with benzene-1,2-dicarboxylic acid and ammonium chloride. This reaction results in the formation of a yellow crystalline solid, which is then purified by recrystallization. The purity of the compound is determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide has been extensively studied for its potential applications in various fields of scientific research. One of its most significant applications is in the field of biochemistry, where it is used as a fluorescent probe to detect and measure the concentration of metal ions in biological samples. It has been shown to be highly selective for zinc ions, making it a valuable tool for studying zinc homeostasis in cells and tissues.
In pharmacology, N-(1,10-phenanthrolin-2-yl)benzenecarboximidamide has been studied for its potential as a therapeutic agent. It has been shown to have anti-cancer properties, inhibiting the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory properties, reducing inflammation in animal models of inflammatory diseases.
Propiedades
Número CAS |
132236-03-4 |
|---|---|
Nombre del producto |
N'-(1,10-phenanthrolin-2-yl)benzenecarboximidamide |
Fórmula molecular |
C19H14N4 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
N'-(1,10-phenanthrolin-2-yl)benzenecarboximidamide |
InChI |
InChI=1S/C19H14N4/c20-19(15-5-2-1-3-6-15)23-16-11-10-14-9-8-13-7-4-12-21-17(13)18(14)22-16/h1-12H,(H2,20,22,23) |
Clave InChI |
JMEYMBAUUVMVOU-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)/N |
SMILES |
C1=CC=C(C=C1)C(=NC2=NC3=C(C=CC4=C3N=CC=C4)C=C2)N |
SMILES canónico |
C1=CC=C(C=C1)C(=NC2=NC3=C(C=CC4=C3N=CC=C4)C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



